molecular formula C19H18ClFN2O2S B11476423 3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11476423
M. Wt: 392.9 g/mol
InChI Key: GUUYBFHSKFHFJD-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorobenzenesulfonyl group, a fluorophenylmethyl group, and a dimethylpyrrolamine core. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable amine and a diketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via sulfonylation, using chlorobenzenesulfonyl chloride as the sulfonylating agent in the presence of a base such as triethylamine.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a nucleophilic substitution reaction, where the pyrrole nitrogen acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the pyrrole and fluorophenyl groups.

    4-Fluorobenzylsulfonyl Chloride: Contains the fluorophenyl group but differs in the rest of the structure.

    N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride: Another sulfonyl-containing compound with different substituents.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorobenzenesulfonyl and fluorophenyl groups, along with the pyrrole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18ClFN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H18ClFN2O2S/c1-12-13(2)23(11-14-3-7-16(21)8-4-14)19(22)18(12)26(24,25)17-9-5-15(20)6-10-17/h3-10H,11,22H2,1-2H3

InChI Key

GUUYBFHSKFHFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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